molecular formula C8H14F2N2 B580931 1-(Azetidin-3-YL)-4,4-difluoropiperidine CAS No. 1257293-83-6

1-(Azetidin-3-YL)-4,4-difluoropiperidine

Cat. No. B580931
M. Wt: 176.211
InChI Key: OIQJXEUDXZJIRR-UHFFFAOYSA-N
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Description

The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of azetidine derivatives has been studied in the literature. For instance, a paper describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . Another paper discusses the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Chemical Reactions Analysis

In terms of chemical reactions, the Aza-Michael addition is a key reaction in the synthesis of azetidine derivatives . This reaction involves the addition of an NH-heterocycle to a Michael acceptor .


Physical And Chemical Properties Analysis

The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is a powder at room temperature . Its molecular weight is 243.18 .

Scientific Research Applications

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Application Summary: This research focused on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Methods of Application: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
  • Results: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

2. Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Application Summary: This research involved the synthesis of a newly functionalized heterocyclic amino acid, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .
  • Methods of Application: The compound was obtained via [3+2] cycloaddition .
  • Results: The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

3. [1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride

  • Application Summary: This compound is a derivative of azetidine and piperidine . It is used in various chemical reactions due to its unique structure .
  • Results: The specific results or outcomes obtained from the use of this compound are not detailed in the source .

4. Synthesis of Nitrogen-Containing Heterocycles

  • Application Summary: This research involved the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
  • Methods of Application: The synthesis occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
  • Results: The specific results or outcomes obtained from this synthesis are not detailed in the source .

5. [1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride

  • Application Summary: This compound is a derivative of azetidine and piperidine . It is used in various chemical reactions due to its unique structure .
  • Results: The specific results or outcomes obtained from the use of this compound are not detailed in the source .

6. Synthesis of Nitrogen-Containing Heterocycles

  • Application Summary: This research involved the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
  • Methods of Application: The synthesis occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
  • Results: The specific results or outcomes obtained from this synthesis are not detailed in the source .

Safety And Hazards

The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests that “1-(Azetidin-3-YL)-4,4-difluoropiperidine” and similar compounds could be further explored in the context of Suzuki–Miyaura cross-coupling reactions. Additionally, these compounds could potentially be used as building blocks for more complex molecular systems or for the development of DNA-encoded chemical libraries .

properties

IUPAC Name

1-(azetidin-3-yl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQJXEUDXZJIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278842
Record name 1-(3-Azetidinyl)-4,4-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-YL)-4,4-difluoropiperidine

CAS RN

1257293-83-6
Record name 1-(3-Azetidinyl)-4,4-difluoropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Azetidinyl)-4,4-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL round-bottomed flask was charged with a solution of 3-(4,4-difluoropiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester (0.684 g, 2.47 mmol) in DCM/TFA (4 mL/4 mL). The reaction mixture was stirred for 3 h at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 1-Azetidin-3-yl-4,4-difluoropiperidine as a pale yellow oil (0.279 g, 64%). 1H NMR (CDCl3, 400 MHz) δ 3.64-3.54 (m, 4H); 3.30-3.25 (m, 1H); 2.43-2.37 (m, 4H); 2.06-1.93 (m, 5H).
Quantity
0.684 g
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
4 mL
Type
solvent
Reaction Step One

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